Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1992939-83-9
VCID: VC3027601
InChI: InChI=1S/C8H15NO3.ClH/c1-9-5-3-8(11,4-6-9)7(10)12-2;/h11H,3-6H2,1-2H3;1H
SMILES: CN1CCC(CC1)(C(=O)OC)O.Cl
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67 g/mol

Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride

CAS No.: 1992939-83-9

Cat. No.: VC3027601

Molecular Formula: C8H16ClNO3

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride - 1992939-83-9

Specification

CAS No. 1992939-83-9
Molecular Formula C8H16ClNO3
Molecular Weight 209.67 g/mol
IUPAC Name methyl 4-hydroxy-1-methylpiperidine-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H15NO3.ClH/c1-9-5-3-8(11,4-6-9)7(10)12-2;/h11H,3-6H2,1-2H3;1H
Standard InChI Key MHNFUVSPFZWFCX-UHFFFAOYSA-N
SMILES CN1CCC(CC1)(C(=O)OC)O.Cl
Canonical SMILES CN1CCC(CC1)(C(=O)OC)O.Cl

Introduction

Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride is a synthetic organic compound belonging to the class of substituted piperidines. Piperidines are six-membered nitrogen-containing heterocyclic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties. The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for various applications.

Synthesis

Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride is synthesized through multistep organic reactions involving:

  • Starting Materials: Precursors such as methyl esters and amines are commonly used.

  • Reaction Conditions: Controlled pH, temperature, and solvents like methanol or chloroform are employed.

  • Final Step: Conversion into the hydrochloride salt by treatment with hydrochloric acid to improve solubility and stability.

Pharmaceutical Research

The compound is often investigated for its potential as an intermediate in drug development due to its piperidine backbone, which is a common scaffold in pharmacologically active molecules.

Chemical Intermediates

Its functional groups make it a valuable intermediate in synthesizing more complex molecules, including active pharmaceutical ingredients (APIs).

Biological Activity

While specific data on this compound’s biological activity was not found in the provided results, similar piperidine derivatives exhibit properties such as enzyme inhibition or receptor modulation.

Spectroscopic Analysis

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy are typically used to confirm the structure of methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride.

Related Compounds

Several related compounds share structural similarities with methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride:

CompoundMolecular Weight (g/mol)Application
Methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide 254.12Pharmaceutical intermediate
Ethyl 4-(3-hydroxyphenyl)-1-methylpiperidine-4-carboxylate ~299.79CNS-related therapeutic research

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